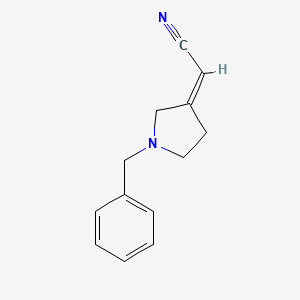

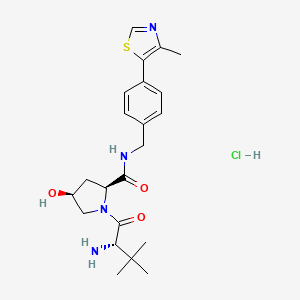

2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 1251491-42-5 . It has a molecular weight of 198.27 . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (2Z)- (1-benzyl-3-pyrrolidinylidene)ethanenitrile . The InChI code for this compound is 1S/C13H14N2/c14-8-6-13-7-9-15 (11-13)10-12-4-2-1-3-5-12/h1-6H,7,9-11H2/b13-6- .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 198.27 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Catalysis and Synthetic Applications

The compound 2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile and its derivatives have shown promising applications in catalysis and synthetic chemistry. One notable application is in the oxyacylation of iodoalkynes using gold(I) catalysis, which provides expedited access to benzofurans. This process, catalyzed by (acetonitrile)[1,3-bis(2,6-diisopropylphenyl)-imidazole-2-ylidene] gold(I), demonstrates the utility of such compounds in facilitating complex chemical transformations. This method is particularly notable for its ability to tolerate a wide diversity of groups, showcasing the versatility of these catalytic systems in organic synthesis (Fernández-Canelas, Rubio, & González, 2019).

Building Blocks in Heterocyclic Synthesis

Compounds related to this compound serve as versatile building blocks in the synthesis of heterocyclic compounds. Their reactivity with aromatic amines as N-nucleophiles has been explored to develop methods for synthesizing ω-(N-aryl)alkyl substituted heterocycles. The presence of a 1,3-bielectrophilic acrylonitrile fragment functionalized with an unsaturated heterocyclic ring and nucleophilic azaheterocyclic moiety underscores their utility in organic synthesis. These reactions proceed through Michael addition followed by ring transformations, leading to various derivatives depending on reaction conditions, demonstrating the compound's role in facilitating diverse synthetic pathways (Shemehen, Khilya, & Volovenko, 2020).

Photophysical Properties

In the field of materials science, derivatives of this compound have been used to construct unprecedented lanthanide-containing coordination polymers. These polymers, formed through reactions with hexanuclear complexes of lanthanides, exhibit fascinating structural and photophysical properties, including strong luminescence under UV irradiation. The study of these compounds opens up new avenues for developing materials with potential applications in sensing, imaging, and light-emitting devices (Calvez, Daiguebonne, & Guillou, 2011).

Antimicrobial Activity

The electrogenerated base-promoted synthesis of certain acetonitrile derivatives has revealed potential antimicrobial activities. This novel preparation method, utilizing the electroreduction of acetonitrile, has facilitated the synthesis of compounds like 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile and its analogs. Preliminary studies suggest these compounds exhibit promising antibacterial properties against several types of bacteria, highlighting the potential of this compound derivatives in the development of new antimicrobial agents (Hamrouni, Saied, El Abed, Ben Hadj Ahmed, Boujlel, & Khoud, 2015).

Propriétés

IUPAC Name |

(2Z)-2-(1-benzylpyrrolidin-3-ylidene)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-6H,7,9-11H2/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJYBXNULOPOJ-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=CC#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C/C1=C\C#N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2878684.png)

![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)

![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)

![N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2878693.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2878694.png)

![3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878699.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878700.png)

![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)

![1-[(2-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B2878706.png)